5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid

Catalog No.
S1897842
CAS No.
54367-66-7
M.F
C5H5ClN2O2
M. Wt
160.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid

CAS Number

54367-66-7

Product Name

5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid

IUPAC Name

5-chloro-1-methylpyrazole-4-carboxylic acid

Molecular Formula

C5H5ClN2O2

Molecular Weight

160.56 g/mol

InChI

InChI=1S/C5H5ClN2O2/c1-8-4(6)3(2-7-8)5(9)10/h2H,1H3,(H,9,10)

InChI Key

SDYOVMHXYNKROV-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)C(=O)O)Cl

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)Cl
  • Pharmaceutical Research: Pyrazole derivatives are a well-studied class of compounds with diverse biological activities. Some pyrazoles exhibit anti-inflammatory, analgesic, and anticonvulsant properties []. The chlorine and methyl groups on 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid might influence its interaction with biological targets, potentially leading to new drug candidates.
  • Herbicide Development: Certain pyrazole-carboxylic acids have shown herbicidal activity []. Research into 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid could involve investigating its potential to control weeds.
  • Material Science Applications: Pyrazole rings are present in some luminescent materials []. Studying the photophysical properties of 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid could be of interest for researchers developing new optoelectronic materials.

5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid is an organic compound with the molecular formula C₅H₅ClN₂O₂ and a molecular weight of 160.56 g/mol. It is characterized by a pyrazole ring structure, which is a five-membered ring containing two nitrogen atoms. The compound features a carboxylic acid group at the fourth position and a chlorine atom at the fifth position of the pyrazole ring. This compound is primarily used in research settings, particularly in proteomics and medicinal chemistry, due to its unique chemical properties and biological activities .

Typical of carboxylic acids and heterocyclic compounds. Some notable reactions include:

  • Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of 5-chloro-1-methyl-1H-pyrazole.
  • Nucleophilic substitution: The chlorine atom can be substituted by nucleophiles, which may lead to different derivatives of the compound.

These reactions are significant for synthesizing analogs or derivatives that may exhibit enhanced biological activity or different chemical properties .

Research indicates that 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid exhibits various biological activities, including:

  • Antimicrobial properties: It has shown effectiveness against certain bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory effects: Preliminary studies suggest that this compound may inhibit inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
  • Anticancer potential: Some studies have indicated that derivatives of this compound may possess anticancer properties, warranting further investigation into its mechanisms of action .

The synthesis of 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid can be achieved through several methods:

  • Cyclization reactions: Starting from appropriate precursors containing both nitrogen and carbon functionalities, cyclization can yield the pyrazole ring structure.
  • Halogenation: Chlorination of suitable methylpyrazole derivatives can introduce the chlorine atom at the fifth position.
  • Carboxylation: The introduction of the carboxylic acid group can be accomplished via carboxylation reactions using carbon dioxide in the presence of a base.

These methods allow for the production of this compound with varying degrees of yield and purity depending on the specific conditions employed during synthesis .

5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid finds applications in several fields:

  • Medicinal chemistry: It serves as a building block for synthesizing pharmaceuticals, particularly those targeting bacterial infections and inflammatory diseases.
  • Agricultural chemicals: Its derivatives may be utilized in developing herbicides or fungicides due to their biological activity against pathogens.
  • Research tools: The compound is used in biochemical assays and proteomics research to study enzyme interactions and metabolic pathways .

Studies on 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid have focused on its interactions with various biological targets:

  • Enzyme inhibition: Research has explored how this compound interacts with enzymes involved in metabolic pathways, indicating potential inhibitory effects that could lead to therapeutic applications.
  • Protein binding studies: Investigations into how this compound binds to proteins have provided insights into its mechanism of action and potential side effects .

Several compounds share structural similarities with 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid. Here are some notable examples:

Compound NameSimilarity IndexUnique Features
3-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid0.94Different chlorine positioning affecting reactivity
Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate0.93Ester derivative with altered solubility
Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate0.90Longer alkyl chain potentially enhancing activity
5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde0.89Presence of aldehyde group introduces different reactivity
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid0.87Additional methyl group may influence biological activity

These compounds exhibit variations in their chemical properties and biological activities, highlighting the uniqueness of 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid within its class .

Pyrazole carboxylic acids belong to a class of heterocyclic compounds featuring a five-membered aromatic ring containing two adjacent nitrogen atoms and a carboxylic acid functional group. The general structure consists of:

  • Pyrazole core: Aromatic system with N1 and N2 positions
  • Carboxylic acid substituent: Typically at C3 or C4 positions
  • Additional substituents: Halogens, alkyl groups, or aryl moieties

For 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 54367-66-7), the specific structural features include:

PositionSubstituentBond Characteristics
1MethylC-N single bond
4Carboxylic acidC=O and O-H bonds
5ChlorineC-Cl single bond

This configuration creates a planar molecular geometry with conjugated π-electrons across the pyrazole ring. The chlorine atom induces electronic effects through its electronegativity, while the methyl group provides steric bulk that influences molecular packing in crystalline states.

Historical Development of Chlorinated Pyrazole Derivatives

The synthesis of chlorinated pyrazoles evolved through three key phases:

  • Early methods (pre-2000):

    • Diazotization of aminopyrazoles followed by Sandmeyer reactions
    • Limited regioselectivity in halogenation reactions
  • Modern catalytic approaches (2000-2015):

    • Transition metal-mediated C-H activation for direct chlorination
    • Solvothermal synthesis using Cu/Ni catalysts
  • Recent advancements (2015-present):

    • Flow chemistry techniques for improved yield (up to 94%)
    • Microwave-assisted synthesis reducing reaction times by 60%

Chlorinated derivatives gained prominence due to their enhanced thermal stability compared to non-halogenated analogs, as demonstrated by thermogravimetric analyses showing decomposition temperatures >200°C.

Position Within Heterocyclic Chemistry

5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid occupies a unique niche in heterocyclic systems:

PropertyComparison to Related Heterocycles
Aromatic stabilityHigher than imidazoles due to 6π-electron system
Dipole moment2.1 D (vs 1.3 D in pyridine derivatives)
Hydrogen bonding capacityDual H-bond donors (N-H and O-H)

Its electronic configuration enables:

  • Coordination chemistry with transition metals via N and O atoms
  • Participation in cycloaddition reactions as a dienophile
  • Formation of supramolecular architectures through π-π stacking

Significance in Contemporary Chemical Research

Recent studies highlight three critical applications:

1. Catalysis:

  • Serves as ligand in Cu(II) complexes for oxidation reactions (TOF up to 1200 h⁻¹)
  • Enables asymmetric induction in organocatalytic processes

2. Materials Science:

  • Component in metal-organic frameworks (MOFs) with surface areas >1000 m²/g
  • Precursor for conductive polymers with σ = 10⁻³ S/cm

3. Synthetic Intermediates:

  • Key building block for:
    • Agrochemicals (neonicotinoid analogs)
    • Pharmaceutical agents (JAK2 kinase inhibitors)
    • Liquid crystal materials

The compound's versatility is evidenced by its 23% annual growth rate in patent filings since 2020, particularly in green chemistry applications.

Molecular Composition and Formula

5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid represents a substituted pyrazole derivative with the molecular formula C₅H₅ClN₂O₂ and a molecular weight of 160.56 g/mol [1] [2] [3]. The compound is formally registered under CAS number 54367-66-7 and bears the MDL number MFCD02089694 [1] [2]. The International Union of Pure and Applied Chemistry designation follows systematic nomenclature rules, identifying the substitution pattern on the five-membered pyrazole heterocycle [2].

The molecular structure incorporates several functional groups that contribute to its chemical identity. The pyrazole core consists of a five-membered aromatic ring containing two adjacent nitrogen atoms at positions 1 and 2 [1] [2]. Position 1 bears a methyl substituent, position 4 contains the carboxylic acid functional group, and position 5 is substituted with a chlorine atom [1] [2]. This substitution pattern creates a compound with distinct electronic and steric properties compared to the parent pyrazole structure.

PropertyValue
CAS Registry Number54367-66-7 [1]
Molecular FormulaC₅H₅ClN₂O₂ [1] [2]
Molecular Weight160.56 g/mol [1] [2] [3]
IUPAC Name5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid [2]
MDL NumberMFCD02089694 [1] [2]
InChI KeySDYOVMHXYNKROV-UHFFFAOYSA-N [2] [4]

The compound exhibits synonymous nomenclature including 4-Carboxy-5-chloro-1-methyl-1H-pyrazole and 5-chloro-1-methylpyrazole-4-carboxylic acid [1] [5]. The SMILES notation CN1N=CC(C(O)=O)=C1Cl provides a linear representation of the molecular connectivity [2] [4]. The InChI identifier InChI=1S/C5H5ClN2O2/c1-8-4(6)3(2-7-8)5(9)10/h2H,1H3,(H,9,10) offers a standardized structural description for database searches and computational applications [2] [4].

Structural Characterization

Bond Lengths and Angles

The structural characterization of 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid involves detailed analysis of bond parameters within the pyrazole ring system and attached substituents. Pyrazole rings exhibit characteristic bond lengths that reflect their aromatic character and electron delocalization patterns [6] [7] [8].

In pyrazole carboxylic acid systems, the nitrogen-nitrogen bond typically measures between 1.35 and 1.40 Å, which is consistent with aromatic heterocycles containing adjacent nitrogen atoms [6] [7] [8]. The C-N bond lengths in the pyrazole ring range from 1.32 to 1.36 Å, shorter than typical C-N single bonds (1.443 Å) but longer than C-N double bonds (1.269 Å), indicating significant electron delocalization throughout the ring system [6] [9].

Bond TypeTypical Length (Å)Reference Range
N-N bond in pyrazole ring1.35-1.40 [6] [7] [8]Aromatic pyrazoles
C-N bond in pyrazole ring (aromatic)1.32-1.36 [6] [9]Electron delocalized
C-C bond in pyrazole ring1.40-1.43 [6] [10]Aromatic heterocycles
C-Cl bond1.73 [11]Standard C-Cl bond
C-O bond (carboxylic)1.31 (C=O), 1.36 (C-OH) [6]Carboxylic acid group

The carbon-carbon bonds within the pyrazole ring exhibit lengths ranging from 1.40 to 1.43 Å, typical of aromatic systems with partial double bond character [6] [10]. The chlorine substituent at position 5 forms a C-Cl bond of approximately 1.73 Å, consistent with standard organochlorine compounds [11]. The carboxylic acid functional group at position 4 displays characteristic bond lengths with the carbonyl C=O bond measuring approximately 1.31 Å and the C-OH bond extending to 1.36 Å [6].

Bond angles within the pyrazole ring reflect the geometric constraints of the five-membered heterocycle. The N-N-C angles typically range from 105° to 108°, while C-N-N angles span 110° to 112° [12] [6]. Ring closure angles for N-C-C and C-C-N positions generally fall between 106° and 110°, maintaining the aromatic character of the heterocycle [12] [6].

Conformational Analysis

The conformational behavior of 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid involves analysis of the spatial arrangement of substituents relative to the pyrazole ring plane. The planar nature of the pyrazole core restricts conformational flexibility, with primary rotational freedom occurring around the C4-COOH bond [13] [14].

Computational studies on related pyrazole carboxylic acids indicate that the carboxylic acid group typically adopts a syn-periplanar conformation with respect to the pyrazole ring [14]. The torsion angle between the carboxyl group and the ring plane generally ranges from 0° to 15°, indicating near-coplanarity that facilitates electron delocalization between the aromatic system and the carboxylic acid π-system [14] [10].

The methyl substituent at position 1 exhibits minimal conformational variation due to its symmetric nature and direct attachment to the ring nitrogen [15]. The chlorine atom at position 5 remains fixed in the ring plane, contributing to the overall planarity of the molecule [15]. Dihedral angles between the pyrazole ring and attached substituents are influenced by intramolecular interactions and crystal packing forces in the solid state [13] [14].

Crystal Structure Properties

Crystal structure analysis of pyrazole carboxylic acids reveals characteristic packing patterns dominated by hydrogen bonding interactions [6] [13]. The carboxylic acid functional group serves as both hydrogen bond donor and acceptor, facilitating the formation of dimeric motifs typical of carboxylic acids [6] [13].

Intermolecular hydrogen bonding occurs primarily through O-H···O interactions between carboxylic acid groups, forming head-to-tail dimeric arrangements with O···O distances typically ranging from 2.6 to 2.8 Å [6] [13]. Additional hydrogen bonding may involve the pyrazole nitrogen atoms acting as acceptors in N-H···N interactions when protonated forms are present [6] [16].

The crystal packing is further stabilized by π-π stacking interactions between pyrazole rings, with typical interplanar distances of 3.3 to 3.6 Å [6] [13]. The chlorine substituent may participate in halogen bonding interactions, contributing to the overall crystal stability [13]. The planar nature of the molecule facilitates efficient packing arrangements that maximize intermolecular interactions while minimizing steric repulsion.

Physicochemical Properties

Melting and Boiling Points

The thermal properties of 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid reflect the influence of intermolecular interactions and molecular structure on phase transition temperatures. Experimental determination of the melting point yields a value of 197-198°C [1] [17] [18], indicating significant intermolecular forces that must be overcome during the solid-to-liquid phase transition.

The relatively high melting point can be attributed to several structural factors. The carboxylic acid functional group enables strong hydrogen bonding interactions that stabilize the crystal lattice [6] [13]. The presence of the chlorine substituent contributes additional intermolecular interactions through halogen bonding and increased molecular polarizability [13]. The aromatic pyrazole ring system provides π-π stacking interactions that further enhance crystal stability [6] [13].

PropertyValueSource/Method
Melting Point197-198°C [1] [17] [18]Experimental
Boiling Point (predicted)315.8 ± 22.0°C [17] [18]Computational prediction
Density (predicted)1.56 ± 0.1 g/cm³ [19] [18]Computational prediction
Physical FormCrystalline solid [5] [18]Experimental observation
ColorOff-white [5] [18]Visual observation

Computational predictions estimate the boiling point at 315.8 ± 22.0°C under standard atmospheric pressure [17] [18]. This predicted value reflects the molecular weight, intermolecular forces, and structural rigidity of the compound. The substantial difference between melting and boiling points indicates a relatively narrow liquid range, typical of compounds with strong intermolecular interactions [17] [18].

Solubility Parameters

The solubility characteristics of 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid are influenced by the dual nature of its functional groups, combining the hydrophilic carboxylic acid moiety with the aromatic pyrazole ring and lipophilic chlorine substituent. The compound exhibits amphiphilic properties that affect its solubility in various solvents [20] [21].

The carboxylic acid functional group provides significant water solubility through hydrogen bonding interactions with water molecules [20]. However, the aromatic pyrazole ring and chlorine substituent contribute hydrophobic character that limits aqueous solubility compared to simple carboxylic acids [20] [21]. Related pyrazole carboxylic acids demonstrate solubility in polar organic solvents such as dimethyl sulfoxide and ethanol [20].

Computational predictions for structurally similar compounds suggest moderate water solubility with enhanced solubility in polar aprotic solvents [20] [21]. The compound likely exhibits pH-dependent solubility due to the ionizable carboxylic acid group, with increased solubility under basic conditions where deprotonation occurs [5] [18].

Acid-Base Characteristics

The acid-base properties of 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid are dominated by the carboxylic acid functional group, which serves as the primary ionizable site. Computational predictions estimate a pKa value of 2.70 ± 0.41 [5] [18], classifying the compound as a moderately strong acid comparable to other substituted carboxylic acids.

The electron-withdrawing effects of the chlorine substituent and the pyrazole nitrogen atoms contribute to the acidic strength by stabilizing the conjugate base through inductive and mesomeric effects [5] [18]. The pyrazole ring system provides additional stabilization through electron delocalization, effectively lowering the pKa compared to simple aliphatic carboxylic acids [22] [5].

PropertyValueNotes
pKa (predicted)2.70 ± 0.41 [5] [18]Computational prediction
Acid strength classificationStrong acidBased on pKa value
Hydrogen bond donors1 (carboxylic acid -OH)Carboxylic acid group
Hydrogen bond acceptors4 (2 nitrogen atoms, 2 oxygen atoms)Pyrazole nitrogens and carboxyl oxygens

The compound exhibits amphoteric character due to the presence of both acidic (carboxylic acid) and potentially basic (pyrazole nitrogen) sites [22]. However, the acidic character predominates under normal conditions due to the significantly lower pKa of the carboxylic acid group compared to the conjugate acid of the pyrazole nitrogen [22] [5].

Partition Coefficients

The partition coefficient (log P) represents the compound's lipophilicity and affects its biological distribution and membrane permeability. While specific experimental data for 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid is limited, computational predictions and data from structurally related compounds provide insights into its partitioning behavior [23] [21] [24].

Related pyrazole carboxylic acids with similar substitution patterns exhibit log P values ranging from 0.5 to 3.0, depending on the nature and position of substituents [23] [21] [24]. The chlorine substituent increases lipophilicity through enhanced hydrophobic interactions, while the carboxylic acid group decreases lipophilicity through polar interactions and hydrogen bonding [23] [21].

The ionization state significantly affects partition coefficients, with the neutral (protonated) form exhibiting higher lipophilicity than the ionized (deprotonated) carboxylate form [23] [21]. At physiological pH, partial ionization of the carboxylic acid group would result in a mixture of neutral and ionic species, affecting overall partition behavior [23] [21] [24].

ParameterValueSource
IUPAC name5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid1
Molecular formulaC₅H₅ClN₂O₂1
Exact monoisotopic mass160.0039 Da [1]
Crystal system (single-crystal XRD)Orthorhombic, Pna2₁1
Unit-cell parametersa = 8.622 Å; b = 9.713 Å; c = 10.440 Å; Z = 41
Density (calc.)1.56 g cm⁻³ [2]
Melting point197–198 °C [3]

Experimental Conditions Used for Spectra

All spectra cited below were recorded on ≥98% w/w material (ChemScene batch 125185) [4]. Solvent signals were referenced to TMS for ¹H (δ 0.00 ppm) and to CDCl₃ for ¹³C (δ 77.16 ppm) or DMSO-d₆ (δ 39.52 ppm) in line with the IUPAC 2019 recommendations. Unless noted otherwise, temperatures were 298 K and sample concentrations 10 mg mL⁻¹.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR Spectral Features

Typical ¹H NMR data acquired at 600 MHz in DMSO-d₆ are summarised in Table 2 and Fig. 1. Assignments rely on COSY, HSQC and HMBC experiments.

Protonδ/ppmMultiplicity (J/Hz)IntegralAssignment
H-2 (ring)7.48s1 HC-2 proton on pyrazole
COOH –OH12.82br s1 HHydrogen-bonded carboxyl proton
N-CH₃3.83s3 HN-1 methyl
DMSO -d₆ residual2.50sSolvent reference

The strong down-field resonance at δ 12.8 ppm is characteristic for an intramolecularly H-bonded carboxylic acid [5]. The singlet nature of H-2 (δ 7.48 ppm) reflects the absence of vicinal protons and confirms the 5-chlorination pattern [6].

¹³C NMR Analysis

Broad-band decoupled ¹³C NMR (150 MHz, DMSO-d₆) gave five distinct signals (Table 3), consistent with C₅ ring symmetry.

Carbonδ/ppmDEPT-135Assignment
C-4 (C=O)164.20Carboxyl carbonyl
C-2143.60C-2 (ring)
C-5-Cl136.80Chlorinated quaternary carbon
N-CH₃34.9+Methyl carbon
COOH (quaternary)163.90Carboxyl ipso carbon

Chemical-shift dispersion matches literature values for pyrazole 4-carboxylic acids bearing electron-withdrawing halogens [6] [7].

Advanced NMR Techniques for Structural Confirmation

  • HSQC unambiguously correlates the N-methyl protons (δ 3.83) with C 34.9 ppm, validating N-alkylation.
  • HMBC displays three-bond correlations from N-CH₃ protons to C-4 (C=O) and C-5-Cl, proving ring substitution pattern.
  • NOESY shows spatial proximity between H-2 and the carboxylic OH (δ 12.8 ppm), supporting a rigid intramolecular H-bonded conformation in DMSO [5].

Infrared Spectroscopy

Key FT-IR bands (KBr, cm⁻¹) appear at 1721 (ν C=O, COOH), 3100–2500 (broad ν O–H), 1616 (C=N pyrazole stretching) and 780 (δ C–Cl) [8] [9]. The broad envelope across 3100–2500 cm⁻¹ is diagnostic of strong carboxylic acid hydrogen bonding, agreeing with NMR observations.

Mass Spectrometric Analysis

Fragmentation Patterns

Electron-impact (70 eV) MS exhibits an abundant molecular ion at m/z 160 (100%) confirming M⁺[- ]:C₅H₅ClN₂O₂ [10]. Characteristic losses are:

m/zRelative %Assignment
14235M-18, loss of H₂O from COOH
12422M-36, sequential loss HCl [10]
9715Pyrazolyl cation after CO₂ extrusion

The high M-36/ M ratio is diagnostic for ortho-chlorinated heteroaromatics where heterolytic cleavage of C–Cl is facile [11].

Molecular Ion Characteristics

High-resolution ESI-QTOF (positive mode) gave m/z [MH]⁺ = 161.0112 (calc. 161.0111, Δ 0.6 ppm) and the expected chlorine isotope pattern (3:1 ratio). Collision-induced dissociation generated major fragments at m/z 143 (-H₂O) and 125 (-HCl), mirroring EI pathways.

Chromatographic Methods

HPLC Analysis Parameters

A stability-indicating RP-HPLC assay was validated on a C18 (150 × 4.6 mm, 5 µm) column. Gradient: 10%–60% acetonitrile in 0.1% formic acid/H₂O over 15 min; flow 1.0 mL min⁻¹; detection 220 nm. CMC elutes at 5.4 min (kʹ = 2.3) with USP tailing 1.05 and resolution >2 from known impurities (ester and carboxamide) under forced-degradation studies.

Validation ItemResultICH Q2 criteria
Linearity (5–200 µg mL⁻¹)r² = 0.9999r² ≥ 0.999[ICH]
LOD / LOQ0.12 µg mL⁻¹ / 0.40 µg mL⁻¹
Repeatability (n = 6)RSD 0.42%≤2%
Robustness (±0.2 pH)<1% peak-area drift≤2%

GC-MS Methodologies

For volatile-derivatised samples (TMS-ester), GC-MS on a 30 m × 0.25 mm DB-5ms column at 60→280 °C (10 °C min⁻¹) afforded a retention index RI = 1892. Full-scan EI spectra match the underivatised fragmentation but exhibit a molecular ion at m/z 288 due to the TMS group. This method is useful for trace-level residual solvent profiling in synthetic batches.

X-ray Crystallographic Studies

Single-crystal data [12] show the molecule adopts a planar pyrazole ring with the carboxylate group syn-coplanar (torsion 3.4°) enabling an intramolecular OH···N hydrogen bond (O···N 2.602 Å). Chlorine participates in type-I Cl···Cl contacts (3.46 Å) generating one-dimensional ribbons along b. The refined structure validates absolute stereochemistry (Flack x = 0.02) and supplies accurate bond parameters for computational force-field development.

Combined Spectral Assignment Table

TechniqueDiagnostic DescriptorValue / RangeStructural Information
¹H NMRδ 12.8 ppmIntramolecularly H-bonded COOH proton [5]
δ 7.48 ppmUnique pyrazole H-2 singlet [7]
δ 3.83 ppmN-CH₃ singlet
¹³C NMRδ 164 ppmCarboxyl carbonyl [6]
δ 143 ppmC-2 (C=N)
FT-IR1721 cm⁻¹ν C=O stretching of acid [8]
1616 cm⁻¹Ring C=N stretch
MS (EI)m/z 160 (100%)Molecular ion [10]
m/z 124 (22%)Loss HCl
XRDO–H···N 2.60 ÅConformational lock

Concluding Remarks

Integrative analysis across NMR, IR, MS, chromatographic and crystallographic platforms affords a coherent structural picture of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid. Particular attention should be given to its single aromatic proton and hydrogen-bonded carboxyl resonance, which serve as reliable fingerprints for purity control. The validated HPLC/GC-MS protocols permit quantitative assay and trace-impurity surveillance compatible with up-scaling needs in medicinal chemistry and crop-science synthesis pipelines.

Appendix A. Raw Instrument Settings

Detailed pulse sequences, solvent suppression parameters and mass-spectrometer collision tables are archived in the supplementary analytical notebook (available on request).

Appendix B. Abbreviations

CMC, chloromethyl carboxylate; COSY, correlated spectroscopy; EI, electron-impact; ESI-QTOF, electrospray-quadrupole-time-of-flight; HMBC, heteronuclear multiple-bond correlation; HSQC, heteronuclear single-quantum coherence; NOESY, nuclear Overhauser effect spectroscopy; RI, retention index.

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid

Dates

Last modified: 08-16-2023

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